molecular formula C15H13Cl2NOS B8775216 2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine CAS No. 102830-74-0

2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine

Cat. No. B8775216
CAS RN: 102830-74-0
M. Wt: 326.2 g/mol
InChI Key: WMHPSBWSQPFYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine is a useful research compound. Its molecular formula is C15H13Cl2NOS and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102830-74-0

Product Name

2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine

Molecular Formula

C15H13Cl2NOS

Molecular Weight

326.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-6-methylsulfanyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C15H13Cl2NOS/c1-20-11-6-10-3-5-14(19-15(10)18-8-11)9-2-4-12(16)13(17)7-9/h2,4,6-8,14H,3,5H2,1H3

InChI Key

WMHPSBWSQPFYCF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(N=C1)OC(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3.6 g of 6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine in a mixture of 50 ml of toluene and 25 ml of anhydrous ether was cooled to -100° C. under nitrogen and 3.8 ml of 2.9M tert-butyllithium/pentane was added dropwise over about 5 minutes while keeping the temperature below -100° C. This gave a deep blue-green mixture containing the lithio intermediate (i.e., lithium replacing the bromine in the starting material). After 20 minutes, 1.8 ml of dimethyldisulfide was added. The mixture was then allowed to warm to 0° C. and it was partitioned between ether and water. The ether layer was washed with aqueous saturated sodium chloride solution, dried over potassium carbonate and concentrated to a yellow oil which solidified on cooling. Column chromatography on silica gel (20% ethyl acetate/hexane) gave pure product which was further recrystallized from hexane/ethyl acetate to give 2-(3,4-dichlorophenyl)-3,4-dihydro-6-(methylthio)-2H-pyrano[2,3-b]pyridine as colorless needles melting at about 109°-111° C.
Quantity
3.6 g
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50 mL
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25 mL
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tert-butyllithium pentane
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3.8 mL
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lithio
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1.8 mL
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Synthesis routes and methods II

Procedure details

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